

Application Note: Quantitative Analysis of Deisopropylhydroxyatrazine (DIHA) in Environmental Samples

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Compound of Interest

Compound Name: *Deisopropylhydroxyatrazine*

CAS No.: 7313-54-4

Cat. No.: B166558

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Abstract

This application note provides a comprehensive guide for the sensitive and selective quantitative analysis of **Deisopropylhydroxyatrazine** (DIHA), a key degradation product of the widely used herbicide atrazine, in environmental water samples. We present a robust analytical workflow encompassing sample collection, preservation, solid-phase extraction (SPE), and determination by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, environmental scientists, and analytical chemists requiring reliable data on the environmental fate of atrazine and its metabolites. Method validation parameters, quality control procedures, and troubleshooting insights are discussed to ensure data of the highest integrity.

Introduction: The Environmental Significance of DIHA

Atrazine [2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine] has been one of the most extensively used herbicides globally for broadleaf and grassy weed control in agriculture.[1] Its widespread application has led to the frequent detection of its more stable and often equally mobile degradation products in soil and water systems.[2] **Deisopropylhydroxyatrazine** (DIHA), also known as 2-Hydroxy-4-amino-6-(ethylamino)-s-triazine, is a significant metabolite formed through the microbial or chemical degradation of atrazine.[3][4] The formation of DIHA involves the dealkylation of the isopropyl group and the hydroxylation of the chlorine atom at the C-2 position of the triazine ring, a process that significantly alters its chemical properties and is considered a detoxification pathway.[5]

While less toxic than the parent atrazine, the presence and concentration of DIHA in environmental compartments serve as a crucial indicator of historical atrazine use and the natural attenuation processes occurring in the ecosystem.[6] Due to its moderate water solubility and persistence, monitoring DIHA is essential for a complete assessment of the environmental impact of atrazine-based herbicides and for understanding the overall quality of water resources.[6] This document provides a detailed protocol for the robust quantification of DIHA, leveraging the selectivity and sensitivity of tandem mass spectrometry.

Analytical Workflow Overview

The accurate quantification of DIHA at trace levels in complex environmental matrices necessitates a multi-step approach. Each step is critical for minimizing interferences, maximizing recovery, and ensuring the reliability of the final results. The overall workflow is depicted below.



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Caption: High-level workflow for DIHA quantification in environmental water samples.

Experimental Protocols

Reagents and Materials

- Standards: Certified analytical standards of **Deisopropylhydroxyatrazine** (DIHA) and its isotopically labeled internal standard (e.g., **Deisopropylhydroxyatrazine-d5**) should be procured from an accredited supplier.[7][8]
- Solvents: All solvents (Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate) must be HPLC or LC-MS grade.
- Reagents: Reagent water (Type I), Formic Acid (LC-MS grade), and Ammonium Acetate (LC-MS grade) are required.
- Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridges (e.g., 200-500 mg, 6 mL) are recommended. The choice of sorbent is critical; HLB is often preferred for its ability to retain a wider range of polar metabolites.[9][10]
- Glassware: All glassware must be meticulously cleaned and solvent-rinsed to prevent contamination.[11] Use amber glass containers for sample collection and storage to prevent photodegradation.

Sample Collection and Preservation

The integrity of the analytical result begins with proper sample collection.

- Collection: Collect water samples in 1-liter pre-cleaned amber glass bottles.[11]
- Preservation: To prevent microbial degradation of DIHA, samples should be cooled to ≤ 6 °C immediately after collection. If residual chlorine is present (e.g., in drinking water), it must be quenched. U.S. EPA Method 523 suggests the addition of ammonium acetate to sequester free chlorine.[11]

- Storage: Samples should be stored at ≤ 6 °C in the dark and extracted within 14 days of collection.

Causality: The use of amber glass and refrigeration is crucial to prevent the photodegradation and microbial transformation of triazine metabolites, ensuring the measured concentration reflects the original state of the sample.

Solid-Phase Extraction (SPE) Protocol

SPE is a critical step to concentrate DIHA from the large sample volume and remove interfering matrix components.^{[9][12]}

- Sample Preparation: Allow samples to equilibrate to room temperature. Filter the sample through a 0.45 μm glass fiber filter to remove suspended solids that can clog the SPE cartridge.
- Fortification: Spike the filtered sample with a known concentration of a surrogate standard (e.g., an isotopically labeled analog of another triazine metabolite) to monitor the efficiency of the extraction process.
- Cartridge Conditioning: Condition the SPE cartridge (e.g., HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the sorbent bed to go dry.
- Sample Loading: Load the 1 L water sample onto the conditioned cartridge at a steady flow rate of 5-10 mL/min.
- Washing: After loading, wash the cartridge with 5 mL of reagent water to remove salts and other highly polar interferences.
- Drying: Dry the cartridge by applying a vacuum or positive nitrogen pressure for 10-15 minutes to remove residual water.
- Elution: Elute the trapped analytes with 2 x 4 mL aliquots of a suitable solvent. A common choice is 90:10 (v/v) dichloromethane/methanol.^[11] Collect the eluate in a clean collection tube.

- **Concentration and Reconstitution:** Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40 °C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid). Add the internal standard (e.g., DIHA-d5) at this stage just prior to analysis.

Causality: The conditioning step solvates the sorbent functional groups, preparing them to interact with the analyte. The washing step removes co-extracted matrix components that do not have the same affinity for the sorbent as DIHA, thereby reducing matrix effects in the LC-MS/MS analysis.^{[13][14]} The use of an internal standard added just before injection corrects for variability in instrument response and injection volume.

LC-MS/MS Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification of DIHA in complex matrices.^{[15][16]}

Suggested LC-MS/MS Parameters



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MRM Transitions for DIHA

The specificity of the method is achieved by monitoring the transition of a specific precursor ion to a product ion. These transitions must be optimized on the specific instrument being used.



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Causality:MRM provides two levels of mass filtering (precursor ion selection in Q1 and product ion selection in Q3), which dramatically reduces chemical noise and enhances selectivity.[16] Monitoring a quantifier and a qualifier ion, and ensuring their ratio is within an acceptable tolerance (e.g., $\pm 20\%$) of that in a pure standard, provides high confidence in analyte identification, as per regulatory guidelines.[17]



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Caption: Principle of Multiple Reaction Monitoring (MRM) for DIHA analysis.

Method Validation and Quality Control

A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[18][19] Key validation parameters and routine quality control

(QC) checks are outlined below.

Method Validation Parameters



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Routine Quality Control (QC)

For each analytical batch, the following QC samples should be included:

- Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. This checks for contamination from reagents and apparatus.[\[11\]](#)
- Laboratory Fortified Blank (LFB) / Laboratory Control Sample (LCS): An LRB spiked with a known amount of DIHA. This verifies the accuracy of the method.
- Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Two aliquots of a field sample spiked with a known amount of DIHA. This assesses method performance in a specific sample matrix.
- Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the analytical run to check for instrument drift.

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